molecular formula C9H8BrFO2 B15292694 3-Bromo-5-fluoro-4-methoxyacetophenone

3-Bromo-5-fluoro-4-methoxyacetophenone

Katalognummer: B15292694
Molekulargewicht: 247.06 g/mol
InChI-Schlüssel: SJXQGIGJAZRIQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoro-4-methoxyacetophenone is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-5-fluoro-4-methoxyacetophenone can be synthesized through the bromination of 5-fluoro-4-methoxyacetophenone. The bromination reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent . The reaction is carried out at elevated temperatures, around 90°C, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure safety, cost-effectiveness, and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-fluoro-4-methoxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-amino-5-fluoro-4-methoxyacetophenone.

    Oxidation: Formation of 3-bromo-5-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-5-fluoro-4-methoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluoro-4-methoxyacetophenone is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoro-4-methoxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-fluoroacetophenone: Similar structure but with different substitution pattern.

    3-Fluoro-4-methoxyacetophenone: Lacks the bromine substituent.

    3-Bromo-4-methoxyacetophenone: Lacks the fluorine substituent.

Uniqueness

3-Bromo-5-fluoro-4-methoxyacetophenone is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H8BrFO2

Molekulargewicht

247.06 g/mol

IUPAC-Name

1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3

InChI-Schlüssel

SJXQGIGJAZRIQI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.